Product packaging for Trimethyl arsenate(Cat. No.:CAS No. 13006-30-9)

Trimethyl arsenate

Cat. No.: B043142
CAS No.: 13006-30-9
M. Wt: 184.02 g/mol
InChI Key: IUOAVUNOSJBFAU-UHFFFAOYSA-N
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Description

Trimethyl arsenate (TMAO), with the chemical formula (CH₃)₃AsO, is a pivotal organoarsenic compound in scientific research, primarily serving as a reference standard and a crucial metabolite in arsenic biogeochemical cycling. Its main research value lies in elucidating the environmental fate and toxicological mechanisms of arsenic. In environmental science, TMAO is used as a marker to study the biomethylation of inorganic arsenic, a process mediated by microbes in soil and aquatic systems, which directly impacts arsenic mobility and bioavailability. In metabolic and toxicological studies, it is a terminal metabolite in the arsenic methylation pathway, allowing researchers to investigate its distribution, accumulation, and potential effects in biological models. The compound acts as a methyl donor analog in specific biochemical contexts, helping to unravel the complex mechanisms of arsenic detoxification and activation. This high-purity reagent is indispensable for calibrating analytical instruments like HPLC-ICP-MS for accurate speciation analysis, ensuring precise quantification of arsenic species in complex samples. Our this compound is provided with detailed certificates of analysis to guarantee its identity and purity, supporting rigorous and reproducible research in environmental chemistry, toxicology, and geobiology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H9AsO4 B043142 Trimethyl arsenate CAS No. 13006-30-9

Properties

IUPAC Name

trimethyl arsorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9AsO4/c1-6-4(5,7-2)8-3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOAVUNOSJBFAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[As](=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9AsO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401047780
Record name Trimethyl arsenate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401047780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13006-30-9
Record name Trimethyl arsenate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401047780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Formation Mechanisms of Trimethylated Arsenic Compounds

Chemical Synthesis Pathways of Trimethylarsine (B50810)

Trimethylarsine, a key organoarsenic compound, can be synthesized through various chemical routes. These methods typically involve the reaction of arsenic precursors with organometallic reagents.

Reactions Involving Arsenic Oxides and Organoaluminium Compounds

One method for preparing trimethylarsine involves the reaction of arsenic(III) oxide with an organoaluminium compound, specifically trimethylaluminium. wikipedia.org This synthesis route is industrially significant. The reaction proceeds as follows:

As₂O₃ + 1.5 [Al(CH₃)₃]₂ → 2 As(CH₃)₃ + 3/n (CH₃Al-O)n wikipedia.org

In this reaction, arsenic trioxide is treated with trimethylaluminium, which exists as a dimer, Al₂(CH₃)₆, to yield trimethylarsine and a methylaluminoxane (B55162) co-product. wikipedia.orgwikiwand.com Trimethylaluminium is a pyrophoric, colorless liquid, necessitating careful handling under inert atmospheric conditions. wikipedia.orgyoutube.com

Reactions with Arsenic Halides and Organometallic Reagents

The most common and versatile methods for synthesizing triorganoarsenic(III) compounds, including trimethylarsine, involve the reaction of arsenic(III) halides with organometallic nucleophiles. nih.gov These reactions allow for the stepwise substitution of halide atoms.

A prevalent approach utilizes Grignard reagents, such as methylmagnesium chloride (CH₃MgCl), or organolithium compounds with arsenic trichloride (B1173362) (AsCl₃). nih.govfrontiersin.orgacs.org The general reaction with a Grignard reagent can be represented as:

AsCl₃ + 3 CH₃MgX → As(CH₃)₃ + 3 MgXCl (where X is a halide)

Homoleptic trialkyl arsines are typically prepared using this method. frontiersin.org Similarly, organolithium reagents can be employed. nih.gov The stepwise nature of these reactions can also be controlled, particularly with sterically hindered Grignard reagents, to produce di- or mono-substituted arsines. nih.gov

Table 1: Chemical Synthesis Reactions of Trimethylarsine

ReactantsProductsReaction Description
Arsenic(III) oxide (As₂O₃), Trimethylaluminium ([Al(CH₃)₃]₂)Trimethylarsine (As(CH₃)₃), Methylaluminoxane ((CH₃Al-O)n)Reaction between an arsenic oxide and an organoaluminium compound. wikipedia.org
Arsenic trichloride (AsCl₃), Grignard Reagent (e.g., CH₃MgX)Trimethylarsine (As(CH₃)₃), Magnesium halide saltA common method using an arsenic halide and an organometallic reagent. nih.govfrontiersin.org
Arsenic triiodide (AsI₃), Grignard ReagentTrialkyl arsinesUtilizes a less volatile and less toxic arsenic halide precursor. frontiersin.org

Biogenic Formation of Trimethylated Arsenic Species

Microorganisms play a crucial role in the Earth's arsenic cycle through the biotransformation of inorganic arsenic into methylated derivatives, including the volatile gas trimethylarsine.

Microbial Biotransformation of Inorganic Arsenic

The biogenic formation of trimethylarsine from inorganic arsenic is a well-documented microbial process, observed in bacteria, archaea, fungi, and yeasts. nih.govpnas.org This pathway was first detailed by Frederick Challenger and is known as the Challenger mechanism. researchgate.netnih.gov It involves a sequence of alternating reduction and oxidative methylation steps. researchgate.netnih.gov

The process begins with an inorganic pentavalent arsenic species, arsenate (As(V)), which is first reduced to the trivalent state, arsenite (As(III)). The key enzyme in the subsequent methylation is Arsenite S-adenosylmethionine methyltransferase (ArsM). pnas.orgnih.gov This enzyme catalyzes the transfer of a methyl group from the donor S-adenosylmethionine (SAM) to trivalent arsenic. nih.govnih.gov

The stepwise pathway is as follows:

Reduction: Arsenate (As(V)) is reduced to arsenite (As(III)). nih.gov

First Oxidative Methylation: ArsM catalyzes the methylation of arsenite (As(III)) to form monomethylarsonic acid (MMA(V)). nih.gov

Second Reduction: MMA(V) is reduced to monomethylarsonous acid (MMA(III)). nih.gov

Second Oxidative Methylation: MMA(III) is methylated to form dimethylarsinic acid (DMA(V)). nih.gov

Third Reduction: DMA(V) is reduced to dimethylarsinous acid (DMA(III)).

Third Oxidative Methylation: DMA(III) is methylated to produce trimethylarsine oxide (TMAO). pnas.orgacs.org

Final Reduction: TMAO is reduced to the volatile gas trimethylarsine (TMA(III)). pnas.orgpnas.org

This biomethylation is considered a detoxification mechanism in many microorganisms, as it converts toxic inorganic arsenic into a volatile form that can be expelled from the cell. pnas.orgmdpi.com The ArsM enzyme is widespread in nature, indicating the global significance of this microbial process in arsenic cycling. pnas.orgpnas.org

Oxidative Pathways Leading to Trimethylarsine Oxide

Trimethylarsine is readily oxidized to form trimethylarsine oxide (TMAO), a stable, non-volatile pentavalent arsenic compound. This oxidation can occur through both chemical and biological processes.

Chemically, trimethylarsine is pyrophoric and reacts spontaneously with atmospheric oxygen in a highly exothermic reaction:

As(CH₃)₃ + ½ O₂ → OAs(CH₃)₃ (TMAO) wikipedia.org

Biologically, the formation of TMAO is the penultimate step in the Challenger pathway for arsenic biomethylation, preceding the final reduction to trimethylarsine gas. pnas.orgacs.org However, TMAO is also a stable endpoint observed in many microbial cultures. nih.govpnas.org When volatile trimethylarsine is produced, it can be rapidly oxidized back to TMAO in the atmosphere or within analytical systems, for instance by hydrogen peroxide, for trapping and measurement purposes. pnas.orgpnas.org The enzyme AS3MT, the mammalian analog of ArsM, has been shown to catalyze the formation of trimethylarsine oxide. acs.org

Table 2: Biogenic Formation Pathway of Trimethylated Arsenic

StepPrecursor CompoundResulting CompoundProcessKey Enzyme/Molecule
1Arsenate (As(V))Arsenite (As(III))Reduction-
2Arsenite (As(III))Monomethylarsonic acid (MMA(V))Oxidative MethylationArsM / SAM
3Monomethylarsonic acid (MMA(V))Monomethylarsonous acid (MMA(III))Reduction-
4Monomethylarsonous acid (MMA(III))Dimethylarsinic acid (DMA(V))Oxidative MethylationArsM / SAM
5Dimethylarsinic acid (DMA(V))Dimethylarsinous acid (DMA(III))Reduction-
6Dimethylarsinous acid (DMA(III))Trimethylarsine oxide (TMAO)Oxidative MethylationArsM / SAM
7Trimethylarsine oxide (TMAO)Trimethylarsine (TMA(III))Reduction-

Environmental Occurrence and Biogeochemical Cycling of Trimethylated Arsenic Species

Distribution in Diverse Environmental Compartments

Trimethylated arsenic species are found across a wide range of natural and anthropogenic environments. Their distribution is largely governed by microbial activity and prevailing physicochemical conditions.

Soils and sediments act as major reservoirs for arsenic, where it can exist in various chemical forms. The presence of trimethylated arsenic species in these terrestrial environments is primarily a result of microbial biotransformation. wikipedia.org Microorganisms in soils can methylate inorganic arsenic, leading to the formation of compounds like trimethylarsine (B50810). nih.gov This process is considered a detoxification mechanism by the microbes. nih.gov The mobility and bioavailability of arsenic in soils and sediments are influenced by several factors, including pH, redox potential, and the presence of minerals containing iron and manganese. wikipedia.orgresearchgate.net For instance, the adsorption of arsenate (As(V)) tends to decrease with increasing pH, while the adsorption of arsenite (As(III)) increases. nih.gov

Table 1: Factors Influencing Arsenic Speciation and Mobility in Soils and Sediments

FactorInfluence on Arsenic Speciation and Mobility
pH Affects the surface charge of minerals and the chemical form of arsenic, influencing its adsorption and mobility. nih.gov
Redox Potential Determines whether arsenic exists in its oxidized (arsenate) or reduced (arsenite) form, with arsenite generally being more mobile. nih.gov
Microbial Activity Key driver of arsenic methylation, converting inorganic arsenic to volatile and less toxic organic forms like trimethylarsine. nih.gov
Iron and Manganese Oxides Act as primary sorbents for arsenic, controlling its sequestration and release. wikipedia.orgresearchgate.net
Organic Matter Can form stable compounds with arsenic, influencing its mobility and bioavailability. nih.gov

In both freshwater and marine ecosystems, trimethylated arsenic species are present, largely due to biological processes. wikipedia.org Aquatic organisms, from microorganisms and phytoplankton to larger animals like shrimp, can methylate inorganic arsenic as a means of detoxification. wikipedia.org This biotransformation leads to the presence of various methylated arsenic compounds, including mono-, di-, and trimethylated forms, in the water column. wikipedia.org

In marine environments, arsenate is the dominant form of arsenic, but other species, including trimethylarsine oxide (TMAO), are also found, particularly in the photic zone where biological activity is high. pnas.org The concentration of total arsenic in seawater is relatively consistent, typically around 1 to 2 µg per liter. pnas.org Freshwater systems also contain trimethylated arsenic compounds, with their concentrations often linked to biological productivity. wikipedia.org For example, freshwater shrimp have been shown to transform inorganic arsenic into less toxic organic forms, including trimethyl arsenic (TMA), which are then excreted into the surrounding water. wikipedia.org

Table 2: Predominant Arsenic Species in Different Aquatic Environments

EnvironmentPredominant Arsenic SpeciesKey Processes
Freshwater Arsenate (AsV), Arsenite (AsIII), Methylated ArsenicalsMicrobial and algal methylation, influenced by nutrient levels and biological productivity. wikipedia.orgnih.gov
Marine Water (Photic Zone) Arsenate (AsV), Arsenite (AsIII), Methylated Arsenicals (including TMAO)High biological activity, including phytoplankton methylation. pnas.org
Deep Sea Primarily Arsenate (AsV)Lower biological activity compared to the photic zone. researchgate.net

Volatile arsenic compounds, including trimethylarsine, can be released from terrestrial and aquatic environments into the atmosphere. researchgate.net This volatilization is a significant pathway in the global arsenic cycle and is primarily driven by microbial methylation in soils and water. pnas.orgpnas.org Once in the atmosphere, these volatile arsines can undergo long-range transport. researchgate.net

Studies have shown that methylated arsines have a limited atmospheric lifetime during the day due to oxidation, but are more stable at night. nih.gov This suggests that their dispersal is more significant during nighttime hours. researchgate.net The atmospheric deposition of these compounds, often in their oxidized forms, contributes to the presence of methylated arsenic in remote ecosystems. wikipedia.org For instance, trimethylarsine oxide (TMAO) has been identified in atmospheric deposition, highlighting the atmospheric transport and subsequent transformation of volatile arsines. nih.govepa.gov It is estimated that the biogenic source of gaseous arsenic contributes significantly more to atmospheric arsenic than continental dust. pnas.orgacs.orgnih.gov

Trimethylated arsenic species are also found in environments heavily influenced by human activities.

Landfill Gas: Trimethylarsine has been detected at trace levels in landfill gas in various countries. wikipedia.org Its presence is attributed to the microbial action on inorganic arsenic present within the landfill waste. researchgate.net In fact, trimethylarsine is often the major arsenic-containing compound found in these gases. wikipedia.org

Crude Oil: Trimethylated arsenic has been identified as a predominant arsenic species in crude petroleum. researchgate.net The total arsenic concentration in crude oil can vary significantly, and while several arsenic species are present, trimethylated forms are among the most significant. researchgate.netpnas.org The presence of arsenic in petroleum fluids is a concern for the oil industry due to potential catalyst poisoning and environmental issues. pnas.org

Environmental Transformation Pathways

Once in the environment, trimethylated arsenic species can undergo further transformations, influencing their fate and transport.

Volatile arsines, such as trimethylarsine (TMA), are susceptible to oxidation in the atmosphere. nih.gov This process is a key transformation pathway that converts the volatile trivalent arsenic species into less volatile pentavalent forms. researchgate.net The primary oxidation product of trimethylarsine in the air is trimethylarsine oxide (TMAO). wikipedia.orgresearchgate.net

The stability of volatile arsines in the atmosphere varies. Methylated arsines like TMA have been found to have atmospheric half-lives of approximately 8 hours under daytime conditions with UV light, but are considerably more stable in the dark. researchgate.net This suggests that oxidation is a significant removal process during the day. researchgate.net The presence of TMAO in atmospheric aerosols and wet deposition (rain and cloud water) provides strong evidence for the atmospheric oxidation of trimethylarsine. researchgate.netacs.orgnih.gov This transformation from a volatile gas to a particulate-bound or water-soluble compound is a crucial step in the atmospheric cycling and eventual deposition of arsenic back to the Earth's surface. researchgate.net

Interconversion Between Trimethylarsine and Trimethylarsine Oxide

The interconversion between trivalent trimethylarsine (TMAs(III)) and its pentavalent oxidized form, trimethylarsine oxide (TMAO), is a key reaction in the environmental fate of methylated arsenic. Trimethylarsine is a volatile compound produced by various microbes as the final product of the arsenic methylation pathway. nih.govnih.gov

Once formed, gaseous trimethylarsine can be released into the atmosphere. nih.gov In the presence of oxygen, it undergoes rapid, non-enzymatic oxidation to form the less volatile and less toxic trimethylarsine oxide. nih.govwikipedia.org This oxidation is an exothermic reaction that can even lead to pyrophoricity. wikipedia.org The reaction is as follows:

(CH₃)₃As (Trimethylarsine) + ½ O₂ → (CH₃)₃AsO (Trimethylarsine Oxide) wikipedia.org

This conversion is a critical detoxification step in aerobic environments, as the pentavalent TMAO is less toxic than its trivalent precursor. nih.gov Conversely, the reduction of TMAO back to TMA(III) can also occur, completing the interconversion cycle. nih.gov This process is part of the sequential formation of methylated arsenicals, where the reduction and methylation of dimethylarsinate (B1200466) (DMA(V)) can lead to TMAO, which is then reduced to the final gaseous TMA(III) product. nih.gov TMAO has been identified as the dominant form of organic arsenic in wet and dry atmospheric deposition. mdpi.com

Factors Influencing Environmental Fate

The persistence, transformation, and transport of trimethylated arsenic species in the environment are governed by a combination of biological and physicochemical factors. The metabolic activities of microbial communities and the prevailing redox conditions and pH of the environment are particularly influential.

Role of Microbial Communities and their Metabolic Activities

Microbial communities are the primary drivers of arsenic biotransformation in the environment. frontiersin.orgnih.gov Their metabolic activities directly control the formation and degradation of trimethyl arsenate and related compounds.

Detoxification and Warfare: Arsenic methylation is primarily a detoxification mechanism for many microbes, converting toxic inorganic arsenic into a volatile form (trimethylarsine) that can be removed from the cell. nih.govpnas.org In aerobic environments, this is particularly effective as the trivalent products are quickly oxidized to less toxic pentavalent species. frontiersin.org Some bacteria also weaponize methylated intermediates like MMAs(III), using them as antibiotics to gain a competitive advantage over other sensitive microbes in their community. frontiersin.orgacs.org

Resistance Mechanisms: In response to the production of toxic methylated arsenicals, other members of the microbial community have evolved specific resistance mechanisms. These include oxidizing the toxic trivalent forms to less harmful pentavalent ones (via ArsH), demethylating them back to inorganic arsenic (via ArsI), or actively pumping them out of the cell using efflux proteins (ArsP and ArsK). frontiersin.org

Coupling to Other Cycles: Arsenic metabolism is often linked to other major biogeochemical cycles, such as those of iron, sulfur, and nitrogen. nih.gov For example, a facultative anaerobe, Bacillus sp. CZDM1, has been shown to demethylate MMAs(III) under anoxic conditions by coupling the process to denitrification (the reduction of nitrate). acs.org The presence of specific microbial populations, such as iron-reducing bacteria, can also promote the dissolution of arsenic from minerals, making it available for biotransformation. frontiersin.org

Influence of Redox Potential and pH

The redox potential (Eh) and pH of the soil and water are master variables that control the chemical speciation, solubility, and mobility of arsenic, thereby influencing its availability for microbial transformation. scispace.comresearchgate.net

Redox Potential (Eh): The oxidation state of arsenic is highly dependent on the redox potential. In oxidizing environments with high Eh values (e.g., 200-500 mV), pentavalent arsenic species [As(V)] like arsenate are predominant and stable. scispace.comresearchgate.net Under reducing (anoxic) conditions with low Eh values (e.g., 0-100 mV), the more mobile and toxic trivalent species [As(III)] are favored. scispace.comresearchgate.net Anaerobic conditions tend to promote the accumulation of methylated arsenic species, as methylation processes can be rapid while demethylation occurs more slowly. mdpi.com

pH: The pH affects both the solubility of arsenic and its tendency to adsorb to mineral surfaces. Arsenic solubility generally increases in alkaline conditions. scispace.commdpi.com For example, the release of arsenic from sediments has been observed to be 10 to 45 times higher at pH 10 than at pH 4. mdpi.com The adsorption of arsenate [As(V)] to iron oxyhydroxides, a key process that immobilizes arsenic, decreases as pH increases. mdpi.comiaea.org In contrast, the adsorption of methylated arsenic species also depends on pH, with an observed affinity for iron oxides in the order of As(V) > Dimethylarsinic acid (DMAA) > As(III) > Monomethylarsonic acid (MMAA). iaea.org

Biochemical Pathways and Enzymology of Arsenic Methylation Leading to Trimethylated Arsenicals

The Challenger Pathway and its Modern Biochemical Understanding

The foundational model for arsenic biomethylation was proposed by Frederick Challenger in the 1940s. frontiersin.org This chemically plausible scheme, known as the Challenger Pathway, outlined a series of alternating reduction and oxidative methylation reactions. nih.govresearchgate.net Originally based on observations in fungi, this pathway posited that trivalent arsenic was the substrate for methylation, resulting in a pentavalent methylated arsenical. frontiersin.orgnih.govacs.org For many years, this model has served as the principal framework for understanding how organisms metabolize inorganic arsenic. researchgate.net Modern biochemical and analytical advancements have since refined and expanded upon Challenger's original hypothesis, confirming the existence of predicted intermediates and elucidating the enzymatic basis of each step. nih.gov

The core of the Challenger Pathway involves a cyclical process that incrementally adds methyl groups to the arsenic atom. The process begins with the reduction of pentavalent arsenate (AsV) to trivalent arsenite (AsIII). nih.gov This trivalent form is the initial substrate for methylation.

The sequence proceeds as follows:

First Oxidative Methylation: Arsenite (AsIII) undergoes oxidative methylation, where a methyl group is added, yielding monomethylarsonic acid (MAsV), a pentavalent arsenical. nih.gov

First Reduction: MAsV is then reduced to its trivalent form, monomethylarsonous acid (MAsIII). nih.gov

Second Oxidative Methylation: MAsIII is the substrate for the next oxidative methylation, resulting in the formation of dimethylarsinic acid (DMAsV). nih.gov

Second Reduction and Further Methylation: The cycle can continue with the reduction of DMAsV to dimethylarsinous acid (DMAIII), which can then be oxidatively methylated to form trimethylarsine (B50810) oxide (TMAO), a pentavalent trimethylated species. TMAO can be subsequently reduced to the volatile trimethylarsine (TMA). acs.org

This stepwise pathway, involving the alternation between reduction from the pentavalent to the trivalent state and subsequent oxidative methylation of the trivalent species, is a critical feature of arsenic biotransformation. nih.govresearchgate.net While once viewed as a detoxification process due to the reduced toxicity of stable pentavalent methylated products like DMAsV, the discovery of highly toxic trivalent intermediates such as MAsIII and DMAIII has shifted this perspective. acs.org

The transfer of methyl groups in the arsenic methylation pathway is critically dependent on a universal methyl donor, S-adenosylmethionine (SAM). nih.govamsbio.com SAM provides the methyl group (CH3) that is enzymatically transferred to the trivalent arsenic atom during the oxidative methylation steps. nih.govwikipedia.org This reaction is catalyzed by specific methyltransferase enzymes. wikipedia.orggenecards.org

The process consumes SAM, converting it to S-adenosylhomocysteine (SAH). nih.govamsbio.com Studies have shown that the administration of arsenic leads to a decrease in hepatic SAM levels, supporting its role as the methyl donor. nih.gov Conversely, supplementing with SAM can accelerate the methylation of inorganic arsenic, leading to higher levels of dimethylated arsenic (DMA) in the liver and urine. nih.gov The biosynthesis of SAM is linked to one-carbon metabolism, which depends on nutrients like folate and cobalamin, highlighting a connection between nutritional status and the efficiency of arsenic methylation. nih.gov

Key Molecules in Arsenic Methylation
MoleculeAbbreviationRole in Pathway
S-AdenosylmethionineSAMPrimary methyl group donor for oxidative methylation steps. nih.govwikipedia.org
S-AdenosylhomocysteineSAHProduct formed after SAM donates its methyl group; can inhibit methyltransferase activity. amsbio.comnih.gov

Glutathione (B108866) (GSH), a major intracellular antioxidant and thiol-containing tripeptide, plays a crucial role in arsenic methylation, primarily as a reducing agent. researchgate.netnih.govnih.gov For the methylation cycle to proceed, pentavalent arsenicals (AsV, MAsV) must be reduced to their trivalent forms (AsIII, MAsIII) before they can be methylated by the relevant enzymes. nih.govresearchgate.net GSH provides the necessary electrons for these reduction reactions. researchgate.net

Molecular and Enzymatic Basis of Methylation

The biochemical steps of arsenic methylation are catalyzed by specific enzymes known as arsenic methyltransferases. These enzymes are found across all domains of life, indicating an ancient and conserved evolutionary origin for this metabolic pathway. acs.orgdoe.gov

In mammals, including humans, the key enzyme responsible for arsenic methylation is Arsenic (+3 oxidation state) Methyltransferase (AS3MT). genecards.orgnih.govrsc.org This enzyme catalyzes the transfer of a methyl group from SAM to trivalent arsenicals. genecards.orgwikipedia.org AS3MT is responsible for the sequential methylation of inorganic arsenite to monomethylated, dimethylated, and ultimately trimethylated products. nih.gov

AS3MT is widely distributed in mammalian tissues, with prominent expression in the liver, which is the primary site of arsenic biotransformation. nih.govexlibrisgroup.com The enzyme's function is critical in determining the metabolic fate of arsenic, as it produces both less toxic pentavalent metabolites and highly reactive trivalent intermediates like MMAIII and DMAIII. rsc.org The efficiency of AS3MT can vary among individuals due to genetic polymorphisms, which helps explain inter-individual differences in arsenic metabolism and susceptibility. wikipedia.org Homologs of AS3MT are found in many deuterostomes, from sea urchins to humans, highlighting its evolutionary conservation. nih.gov

A homologous enzyme, known as Arsenic Methyltransferase (ArsM), performs the same function as AS3MT in a vast range of microorganisms, including archaea, bacteria, and eukaryotes like fungi. frontiersin.orgnih.govnih.gov The arsM gene is widely distributed, and its presence suggests a common evolutionary origin for arsenic methylation. nih.govresearchgate.net

The ArsM protein, like AS3MT, uses SAM as a methyl donor to methylate trivalent arsenic. researchgate.net Its discovery in diverse microbes, from soil bacteria to methanogenic archaea, indicates that arsenic methylation is a fundamental biogeochemical process. acs.orgdoe.gov In many prokaryotes, the arsM gene is found within ars operons, which contain sets of genes responsible for arsenic resistance, suggesting its role in detoxification pathways in these organisms. doe.gov Phylogenetic analyses indicate that the arsM gene has been subject to horizontal gene transfer between different kingdoms of life, facilitating the widespread adaptation of organisms to arsenic-rich environments. nih.govresearchgate.net While in aerobic microbes, methylation is largely a detoxification process that converts arsenite to less harmful forms, the role in other organisms is more complex. frontiersin.org

Arsenic Methyltransferase Enzymes
EnzymeOrganism(s)FunctionKey Characteristics
Arsenic (+3 oxidation state) Methyltransferase (AS3MT)Mammals (including humans)Catalyzes the sequential methylation of trivalent arsenicals using SAM. genecards.orgnih.govPrimarily located in the liver; genetic polymorphisms affect methylation efficiency. nih.govwikipedia.org
Arsenic Methyltransferase (ArsM)Archaea, Bacteria, Eukaryotic microbes (e.g., fungi)Homolog of AS3MT; catalyzes arsenic methylation. frontiersin.orgnih.govWidespread distribution; often part of ars operons for arsenic resistance. doe.gov Subject to horizontal gene transfer. nih.gov

Orthologous Protein Studies and Genetic Basis of Arsenic Methylation

The biomethylation of inorganic arsenic is a conserved metabolic pathway across various domains of life, catalyzed by a key enzyme with known orthologs in mammals and microbes. In mammals, this enzyme is known as arsenic (+3 oxidation state) methyltransferase (AS3MT), while its microbial counterpart is termed ArsM. nih.govnih.govnih.gov These enzymes facilitate the sequential transfer of methyl groups from the donor molecule S-adenosyl-L-methionine (SAM) to a trivalent arsenic substrate. nih.govgenecards.org

Studies on purified human AS3MT (hAS3MT) have shown that it catalyzes the production of monomethylated (MAs) and dimethylated (DMAs) arsenicals, with the capability of producing trace amounts of trimethylated species. nih.gov The process is complex, involving a proposed reaction cycle that includes the binding of trivalent arsenic, nucleophilic attack on the methyl group of SAM, and the formation of transient pentavalent methylated intermediates that are subsequently reduced. nih.govacs.org The initial products of hAS3MT catalysis are trivalent methylated arsenicals, which are then oxidized. nih.govacs.org Thioredoxin is considered an effective reductant in this pathway. nih.govnih.gov

In microbes, ArsM plays a significant role in arsenic detoxification and its biogeochemical cycling. nih.govpnas.org Research on the ArsM from Rhodopseudomonas palustris demonstrated that the enzyme catalyzes the formation of a series of methylated intermediates, culminating in the production of volatile trimethylarsine (TMA(III)) gas. nih.govpnas.orgpnas.org This process effectively removes arsenic from the cell and the immediate environment. pnas.org The reaction is sequential, with the conversion of dimethylarsinous acid (DMA(III)) to a trimethylated product being a key step. nih.govpnas.org

The genetic basis for this metabolic capability is well-documented. The gene encoding ArsM in bacteria and archaea, arsM, is widespread, with over 6000 sequences identified in the NCBI database. nih.gov In many microbes, the arsM gene is located downstream of an arsR gene, which encodes a transcriptional repressor that regulates the expression of arsenic resistance (ars) operons, indicating its evolutionary role in conferring arsenic resistance. nih.gov The diversity among ArsM orthologs is considerable. For instance, a novel ArsM from Bacillus sp. CX-1 was found to require only two conserved cysteine residues for its catalytic activity, whereas most identified orthologs have four. nih.govnih.gov Structural variations, such as the number of protein domains, can also influence methylation efficiency; smaller ArsM proteins with two domains, like that from R. palustris, tend to exhibit higher activity than larger, three-domain orthologs. acs.org Some orthologs also show substrate specificity; the ArsM from Burkholderia gladioli does not methylate inorganic arsenic but actively methylates MAs(III). researchgate.net

In humans, the genetic basis for variations in arsenic metabolism is linked to polymorphisms in the AS3MT gene, located on chromosome 10q24. plos.orgmdpi.com Specific single nucleotide polymorphisms (SNPs) and haplotypes in AS3MT are associated with the efficiency of arsenic methylation and can predict the urinary profile of arsenic metabolites. plos.orgcapes.gov.br These genetic variations have been shown to influence AS3MT gene expression and the DNA methylation patterns of several surrounding genes, suggesting a complex regulatory region that dictates an individual's capacity to metabolize arsenic. plos.org

Table 1: Key Enzymes in Arsenic Methylation
Enzyme (Ortholog)Organism TypeGeneSubstrate(s)Final Product(s)Genetic/Structural Notes
AS3MTMammals (e.g., Human)AS3MTArsenite (As(III)), MAs(III)MAs, DMAs, Trimethylated arsenicals (traces)Polymorphisms affect methylation efficiency and disease susceptibility. plos.orgmdpi.com
ArsMMicrobes (e.g., R. palustris)arsMArsenite (As(III)), DMA(III)DMAs, Trimethylarsine (TMA(III))Gene is often part of arsenic resistance (ars) operons. nih.gov
ArsMMicrobes (e.g., Bacillus sp. CX-1)BlarsMArsenite (As(III)), MAs(III)Dimethylarsenate (DMAs(V))A novel variant requiring only two conserved cysteine residues for activity. nih.govnih.gov
ArsMMicrobes (e.g., B. gladioli)BgarsMMAs(III)DMAs(V)Shows substrate selectivity; does not methylate inorganic As(III). researchgate.net

Demethylation Processes of Methylated Arsenicals

The biogeochemical cycling of arsenic involves both methylation and demethylation processes, creating a dynamic equilibrium of various arsenic species in the environment. nih.gov While methylation has been extensively studied as a detoxification and mobilization pathway, the reverse process of demethylation is also a critical, albeit less characterized, component of this cycle.

Research has demonstrated that microbial communities are capable of demethylating organic arsenicals. For example, studies on soil extracts have shown the biotransformation of methylarsonic acid (MAs(V)) into the more toxic inorganic arsenite (As(III)). This process was found to occur via a novel pathway involving communal microbial activity. No single isolated microorganism was capable of the complete demethylation. Instead, the process involved a sequential, two-step reaction carried out by different bacteria: a Burkhoderia species first reduced pentavalent methylarsonic acid (MAs(V)) to trivalent methylarsonous acid (MAs(III)), which was then demethylated to inorganic arsenite (As(III)) by a Streptomyces species.

This discovery highlights that demethylation is not a simple reversal of the methylation pathway but involves distinct enzymatic steps and inter-species cooperation. While the enzymatic demethylation of mono- and dimethylated arsenicals has been observed, specific pathways and enzymes responsible for the demethylation of trimethylated species like trimethylarsine oxide back to dimethylated forms are not extensively detailed in the current body of research. The existence of a demethylation pathway for other methylated arsenicals, however, suggests that such a process for trimethylated forms is plausible within the broader context of the arsenic biogeochemical cycle.

Table 2: Observed Microbial Demethylation Process
Starting CompoundIntermediate CompoundFinal ProductMicrobial ActionOrganisms Involved
Methylarsonic acid (MAs(V))Methylarsonous acid (MAs(III))Arsenite (As(III))Sequential reduction and demethylationBurkhoderia sp. and Streptomyces sp.

Toxicological and Biological Impact of Trimethylated Arsenic Species

Comparative Toxicity Profiles of Trimethylated Arsenicals

The biomethylation of inorganic arsenic, a process once considered primarily a detoxification pathway, results in the formation of various methylated arsenicals, including trimethylated species. nih.govnih.gov The toxicity of these compounds is complex and varies significantly depending on the specific methylated form and its oxidation state. acs.org

The trivalent methylated arsenicals, such as monomethylarsonous acid (MMA(III)) and dimethylarsinous acid (DMA(III)), are generally considered more toxic than inorganic arsenite (As(III)). nih.govresearchgate.net In contrast, their pentavalent counterparts, monomethylarsonic acid (MMA(V)) and dimethylarsinic acid (DMA(V)), are less acutely toxic than inorganic arsenic. nih.govresearchgate.net

Recent studies have indicated that trimethylarsine (B50810) has low toxicity, which contradicts earlier assumptions about its role in historical cases of arsenic poisoning. wikipedia.org While some molds can produce trimethylarsine from inorganic arsenic, the process is often inefficient, resulting in minimal amounts of the methylated compound. researchgate.net

The following table summarizes the general toxicity ranking of various arsenic compounds:

Arsenic CompoundRelative Toxicity
Dimethylarsinous acid (DMA(III))Highly Toxic
Monomethylarsonous acid (MMA(III))Highly Toxic
Arsenite (As(III))Toxic
Arsenate (As(V))Moderately Toxic
Dimethylarsinic acid (DMA(V))Less Toxic
Monomethylarsonic acid (MMA(V))Less Toxic
Trimethylarsine oxide (TMAO)Low Toxicity
Trimethylarsine (TMA)Toxic, but volatility limits cellular accumulation

Mechanisms of Biological Interaction and Cellular Responses

The interaction of trimethylated arsenic species with biological systems is multifaceted, involving complex cellular responses and metabolic pathways. nih.govresearchgate.net

However, the understanding of arsenic methylation has evolved, and it is now recognized as a double-edged sword. nih.gov The process also generates highly reactive and toxic trivalent methylated intermediates, such as MMA(III) and DMA(III). acs.orgnih.gov These intermediates are more cytotoxic and genotoxic than the parent inorganic arsenite. nih.govacs.org Therefore, methylation can also be considered a bioactivation pathway, leading to the formation of more hazardous compounds. nih.gov

In vitro studies have demonstrated that trimethylarsine is a potent genotoxin. nih.govacs.org Research using supercoiled DNA has shown that trimethylarsine can cause significant DNA damage in a short amount of time. nih.govacs.org In these experiments, trimethylarsine, along with dimethylarsine, was found to be approximately 100 times more potent at damaging DNA than dimethylarsinous acid, which was previously considered one of the most potent genotoxic arsenicals. nih.govacs.orgacs.org The damage to DNA was observed when trimethylarsine was generated in situ from trimethylarsine oxide. nih.govacs.orgacs.org Studies using the comet assay have also shown that trimethylarsine can induce DNA damage in human hepatoma and colon cells, as well as in hamster ovary cells, particularly at cytotoxic concentrations. core.ac.uk

The genotoxicity of arsenicals, including methylated forms, is linked to their ability to induce oxidative stress and inhibit DNA repair mechanisms. core.ac.uknih.gov Arsenic compounds can generate reactive oxygen species (ROS), which can lead to DNA damage. core.ac.uknih.gov

While specific research on the direct inhibition of DNA repair enzymes by trimethyl arsenate is limited, the broader class of trivalent arsenicals is known to interfere with these crucial cellular maintenance pathways. nih.gov This interference can occur through the interaction of arsenic with sulfhydryl groups in proteins, including enzymes involved in DNA repair. core.ac.uk The disruption of DNA repair processes can potentiate the genotoxic effects of arsenic and other DNA-damaging agents. nih.gov

Interplay with Other Elemental Cycles (e.g., Selenium Metabolism)

There is a known interaction between the metabolism of arsenic and selenium. nih.govcranfield.ac.uk Studies have suggested that these two elements can influence each other's kinetics and toxicity. nih.gov Selenium has been investigated for its potential protective effects against arsenic toxicity. cranfield.ac.uk

Research in pregnant women in Bangladesh indicated a positive association between the urinary percentage of monomethylarsonic acid (%MMA) and the percentage of trimethylselenonium ion (%TMSe), a selenium metabolite. nih.govnih.gov This suggests a potential link in their methylation pathways. nih.gov The genes responsible for the methylation of arsenic (AS3MT) and selenium (INMT) may also interact, influencing the metabolic profiles of these elements. nih.govnih.gov The interplay between arsenic and selenium metabolism is complex and an area of ongoing research to fully understand the implications for toxicity and potential interventions. cranfield.ac.uksemanticscholar.org

Sample Preparation and Extraction Techniques for Speciation Integrity

The initial and most critical stage in the analytical workflow for arsenic speciation is sample preparation and extraction. The primary objective is to quantitatively extract the target analytes from the sample matrix while preserving their original chemical form. The complexity of sample matrices, which can range from soils and sediments to biological tissues, necessitates tailored extraction procedures. brooksapplied.com

A major challenge in arsenic speciation analysis is the potential for analytical artifacts, where the chemical form of the arsenic species is altered during the analytical process. brooksapplied.com Key strategies to minimize these artifacts include:

Control of pH and Redox Potential: The pH and redox conditions of the extraction solvent are critical factors that can influence the stability of arsenic species. brooksapplied.com For instance, changes in pH can affect the surface charge of matrix components like iron oxyhydroxides, which in turn can alter the protonation and solubility of arsenic compounds. brooksapplied.com

Avoidance of Harsh Reagents: The use of aggressive chemical reagents should be minimized as they can induce molecular conversion of the target species. brooksapplied.com Mild extraction conditions are generally preferred to preserve the integrity of the original arsenic species.

Inert Atmosphere: For samples containing volatile or easily oxidized species like trimethylarsine, sample handling under an inert atmosphere (e.g., helium or argon) can prevent oxidative degradation. researchgate.net

Prompt Analysis: To minimize the potential for species transformation over time, samples should be analyzed as soon as possible after collection and extraction.

To further preserve the integrity of arsenic species during storage and analysis, various stabilizing agents can be employed. These agents are added to the sample or extraction solution to inhibit chemical or microbial transformations.

Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) is a commonly used chelating agent that can stabilize metal ions in the sample matrix, preventing them from catalyzing redox reactions that could alter arsenic speciation. researchgate.net

Acids: The addition of acids, such as hydrochloric acid or nitric acid, can help to preserve the stability of certain arsenic species by maintaining a low pH, which can inhibit microbial activity and some chemical reactions. researchgate.netresearchgate.net

Cooling and Darkness: Storing samples at low temperatures (e.g., 6°C) and in the dark helps to slow down both microbial activity and light-induced reactions that could lead to changes in arsenic speciation. researchgate.netresearchgate.net

Chromatographic Separation Techniques

Chromatography is the cornerstone of arsenic speciation analysis, enabling the separation of different arsenic compounds based on their physicochemical properties. The choice of chromatographic technique depends on the specific arsenic species of interest and the sample matrix.

High-performance liquid chromatography (HPLC) coupled with a sensitive detector, such as inductively coupled plasma mass spectrometry (ICP-MS), is a powerful and widely used technique for arsenic speciation. nih.govnih.gov For the separation of anionic arsenic species, including arsenate and methylated arsenates, anion exchange chromatography is the most suitable method. dss.go.thscispace.com

In anion exchange HPLC, a stationary phase with positively charged functional groups is used to retain negatively charged analytes. The separation is achieved by eluting the analytes with a mobile phase containing competing anions, often with a gradient of increasing ionic strength or by changing the pH. dss.go.thingeniatrics.com Phosphate (B84403) buffers are commonly used as the mobile phase in the separation of arsenic species. dss.go.thnih.gov

ParameterConditionReference
Column Type Anion Exchange (e.g., Hamilton PRP-X100, Supelco SAX) dss.go.thnih.gov
Mobile Phase Phosphate buffer, Ammonium (B1175870) bicarbonate, Ammonium carbonate dss.go.thscispace.comingeniatrics.com
pH Typically around 6.0 for phosphate buffers, but can be higher for other buffers dss.go.thscispace.com
Detection Inductively Coupled Plasma Mass Spectrometry (ICP-MS) nih.govnih.gov

Gas chromatography (GC) is particularly well-suited for the analysis of volatile arsenic compounds, such as trimethylarsine. researchgate.net In this technique, the volatile analytes are partitioned between a gaseous mobile phase and a liquid or solid stationary phase within a column. The separation is based on the different boiling points and affinities of the compounds for the stationary phase.

For non-volatile trimethylated arsenic species like this compound, a derivatization step is necessary to convert them into volatile and thermally stable compounds suitable for GC analysis. nih.gov This often involves reaction with thiol-containing reagents. nih.gov

A significant advantage of GC-based methods is the potential for direct analysis of gaseous samples without extensive pre-treatment, which minimizes the risk of species conversion. researchgate.net Cryotrapping, where volatile species are trapped on a cold surface, can be used to preconcentrate analytes from a gas stream before introduction into the GC system. researchgate.net

TechniqueDescriptionApplication for Trimethylated Arsenic
GC-MS Gas Chromatography-Mass SpectrometryAnalysis of volatile trimethylarsine and derivatized this compound. researchgate.netnih.gov
Cryotrapping-GC-ICP-MS Cryogenic trapping followed by GC separation and ICP-MS detectionPreconcentration and analysis of volatile trimethylarsine from gas-phase samples. researchgate.netresearchgate.net

Solid phase extraction (SPE) is a versatile sample preparation technique used for the isolation, preconcentration, and purification of analytes from a complex matrix. nih.govmdpi.com In the context of arsenic speciation, SPE cartridges containing various sorbent materials can be used to selectively retain and elute different arsenic species. nih.govresearchgate.net

For the separation of trimethylated arsenic species, modified silica-based columns are often employed. These can include:

Anion Exchange SPE: Silica-based materials functionalized with quaternary ammonium groups (strong anion exchangers) can retain anionic arsenic species like arsenate and methylated arsenates. nih.govbenthamdirect.com These retained species can then be sequentially eluted by using eluents with different strengths or pH. nih.gov

Cation Exchange SPE: Silica-based materials with negatively charged functional groups (strong cation exchangers) can be used to retain cationic arsenic species. nih.gov

The choice of SPE sorbent and elution conditions allows for the selective separation of different arsenic fractions, which can then be quantified by a suitable analytical technique. nih.gov

SPE Sorbent TypeRetained Arsenic Species (Example)Eluent (Example)Reference
Silica-based Strong Anion Exchange Arsenate (AsV), Monomethylarsonic acid (MMA)60 mM acetic acid (for MMA), 1.0 M HCl (for AsV) nih.govresearchgate.net
Trimethyl aminopropyl-silica Arsenate (AsV)1 mol/L HCl benthamdirect.com
Resin-based Strong Cation Exchange Dimethylarsinic acid (DMA)1.0 M HCl nih.govresearchgate.net

An article focusing on advanced analytical methodologies for the speciation of trimethylated arsenic compounds, with a specific emphasis on this compound.

Computational and Theoretical Approaches in Trimethylated Arsenic Research

Molecular Modeling and Simulation Studies

Molecular modeling and simulation studies for trimethyl arsenate encompass a range of computational techniques to predict its three-dimensional structure, conformational dynamics, and interactions with other molecules. These models are fundamental for understanding the physical and chemical properties of the compound.

While extensive molecular dynamics simulations specifically for this compound are not widely documented in publicly available literature, the methodologies are well-established. Such studies would typically involve the use of force fields to describe the interatomic potentials within the molecule and its environment. For organoarsenic compounds, specialized force field parameters may be required to accurately model the behavior of the arsenic atom.

Molecular modeling can be employed to simulate the behavior of this compound in various media, such as aqueous solutions, to understand its solvation and transport properties. These simulations can provide data on radial distribution functions, which describe the probability of finding solvent molecules at a certain distance from the arsenic center, and can help in understanding the hydration shell of the molecule.

Table 1: Computed Properties of this compound

PropertyValueSource
Molecular FormulaC₃H₉AsOPubChem nih.gov
Molecular Weight136.02 g/mol PubChem nih.gov
IUPAC NamedimethylarsorylmethanePubChem nih.gov
InChIKeyJWOWJQPAYGEFFK-UHFFFAOYSA-NPubChem nih.gov
SMILESCAs(C)=OChemScene chemscene.com

This interactive table provides key computed identifiers for this compound.

Quantum Chemical Calculations on Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules like this compound. researchgate.net These calculations provide detailed information about molecular orbitals, charge distribution, and the energies of different molecular states.

DFT calculations can be used to optimize the geometry of this compound, predicting bond lengths and angles with high accuracy. The calculated vibrational frequencies can be compared with experimental infrared and Raman spectra to validate the computed structure.

Furthermore, the reactivity of this compound can be explored by calculating various molecular properties. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial indicators of the molecule's ability to act as an electron donor or acceptor. The HOMO-LUMO gap provides a measure of the molecule's chemical stability and reactivity. The molecular electrostatic potential (MEP) is another valuable tool, as it maps the charge distribution on the molecule's surface, indicating regions that are susceptible to electrophilic or nucleophilic attack. nih.govrsc.org For instance, the oxygen atom in this compound is expected to be a region of negative electrostatic potential, making it a likely site for interaction with electrophiles.

Pnictogen bonding is a non-covalent interaction in which a pnictogen atom (an element from Group 15 of the periodic table, such as arsenic) acts as an electrophilic species. nih.govnih.gov This type of interaction is analogous to the more well-known hydrogen and halogen bonds. Theoretical studies have shown that covalently bonded arsenic atoms can exhibit a region of positive electrostatic potential, known as a σ-hole, on the extension of the covalent bond. nih.govnih.gov This σ-hole can interact attractively with a nucleophilic region on another molecule.

In the case of this compound, the arsenic atom is bonded to three methyl groups and one oxygen atom. Quantum chemical calculations would be essential to determine the electrostatic potential on the surface of the arsenic atom. It is plausible that the arsenic atom in this compound could participate in pnictogen bonding, particularly in the solid state or in specific biological environments. researchgate.net Theoretical calculations can predict the strength and directionality of these potential interactions. The IUPAC has recently defined the pnictogen bond, highlighting its importance in molecular recognition, crystal engineering, and catalysis. researchgate.net

Table 2: Theoretical Data on Related Arsenic Compounds for Comparative Analysis

CompoundMethodCalculated ParameterValue
As(CH₃)₃wB97XD/def2-TZVPPDAs···I bond distanceLong
AsF₃DFT∠F–As···F167.6°
Dimethyl arsenochloridodithioiteMEPMaxima at H-atoms of methyl groups+10.8 kcal/mol

This interactive table presents theoretical data on arsenic compounds, illustrating the types of parameters obtained from quantum chemical calculations that would be relevant for this compound. nih.govresearchgate.net

Predictive Modeling of Environmental Fate and Biological Interactions

Predictive modeling plays a crucial role in assessing the potential environmental distribution, persistence, and biological interactions of chemical compounds. For this compound, such models would integrate its physicochemical properties with environmental parameters to forecast its behavior in ecosystems.

Quantitative Structure-Activity Relationship (QSAR) models are a key component of predictive toxicology and environmental science. These models correlate the structural or physicochemical properties of a chemical with its biological activity or environmental fate. For this compound, QSAR models could be developed to predict properties such as its soil adsorption coefficient, bioconcentration factor, and potential for biodegradation. The inputs for these models would include parameters like the octanol-water partition coefficient (LogP), which for trimethylarsine (B50810) oxide is calculated to be 1.2518, and its topological polar surface area (TPSA) of 17.07. chemscene.com

Multimedia fugacity models can be used to predict the partitioning of this compound between different environmental compartments, such as air, water, soil, and sediment. These models use the chemical's properties, such as vapor pressure and water solubility, to estimate its distribution and persistence in the environment. While trimethylarsine is known to be volatile, the oxidized form, this compound, is expected to be less so. pnas.orgpsu.edu

In the context of biological interactions, computational docking and molecular dynamics simulations can be used to predict how this compound might interact with biological macromolecules, such as enzymes. nih.govacs.org For example, studies on arsenate reductase and other enzymes involved in arsenic metabolism utilize these computational tools to understand binding mechanisms. nih.govacs.org Such models could elucidate the potential for this compound to act as a substrate or inhibitor for these enzymes, providing insights into its metabolic fate and toxicological profile. The reduction of trimethylarsine oxide to the more volatile trimethylarsine is a known biological process, and computational models can help to understand the thermodynamics and kinetics of this transformation. wikipedia.orgnih.govacs.org

Applications in Scientific Research

Use as Reagents in Chemical Synthesis

While specific documented uses of pure trimethyl arsenate as a reagent in chemical synthesis are not widely available in the reviewed literature, the related compound, trimethylarsine (B50810), serves as a significant building block in organoarsenic chemistry. Trimethylarsine is utilized in the synthesis of other organoarsenic compounds and as a ligand in coordination chemistry. wikipedia.orgnih.gov Its preparation can be achieved through methods such as the reaction of arsenic oxide with trimethylaluminium. wikipedia.org The chemistry of triorganoarsenic derivatives, such as triphenylarsine, involves their use in preparing arsenic ylides for Wittig-type reactions.

The synthesis of various trialkyl arsines can be accomplished using arsenic triiodide as a precursor in Grignard reactions, offering a less toxic and more stable alternative to arsenic trichloride (B1173362). This diversity-oriented synthesis allows for the creation of a library of trialkyl arsines for analytical purposes.

Applications in Material Science as Precursors

In the field of material science, organoarsenic compounds, particularly trimethylarsine, are critical precursors for the fabrication of advanced semiconductor materials.

Gallium arsenide (GaAs) is a significant III-V semiconductor with a direct band gap, making it highly suitable for applications in optoelectronics and high-frequency electronics. wikipedia.orgyoutube.com The production of high-purity, single-crystal GaAs for these applications often relies on epitaxial growth techniques such as Metal-Organic Chemical Vapor Deposition (MOCVD) or Organometallic Vapor Phase Epitaxy (OMVPE). wikipedia.org

In these processes, trimethylgallium (B75665) (TMGa) and trimethylarsine (TMAs) are commonly used as the gallium and arsenic source precursors, respectively. wikipedia.org The controlled decomposition of these gaseous precursors onto a heated substrate allows for the layer-by-layer growth of a crystalline GaAs film. The choice of precursors and growth conditions, such as temperature and the ratio of group V to group III precursors (V/III ratio), significantly influences the properties of the resulting material, including carbon incorporation and doping levels.

For instance, the use of tertiarybutylarsine (TBAs) in place of arsine (AsH₃) has been shown to reduce carbon incorporation during GaAs growth. Research has also explored the use of alternative arsenic precursors to overcome the limitations of those that are highly toxic or pyrophoric, such as arsine and tris(trimethylsilyl)arsine. researchgate.net

Table 1: Comparison of Precursors in GaAs Growth

Gallium PrecursorArsenic PrecursorDoping PrecursorGrowth TechniqueKey Finding
Trimethylgallium (TMGa)Arsine (AsH₃)Carbon Tetrachloride (CCl₄)OMVPEHigh carbon doping concentrations (~10²⁰ cm⁻³) can be achieved.
Triethylgallium (TEGa)Arsine (AsH₃)Carbon Tetrachloride (CCl₄)OMVPEHigh carbon doping concentrations (~10²⁰ cm⁻³) can be achieved.
Trimethylgallium (TMGa)Tertiarybutylarsine (TBAs)Carbon Tetrachloride (CCl₄)OMVPESignificant reduction in carbon incorporation compared to using AsH₃.

This table provides a summary of findings from studies on precursor selection in the growth of Gallium Arsenide.

Studies in Transgenic Organisms for Arsenic Biotransformation

The biotransformation of arsenic is a key area of research, with studies often employing transgenic organisms to investigate the mechanisms of arsenic methylation. This process involves the conversion of inorganic arsenic into various methylated species, including monomethylarsenate (MMA), dimethylarsinate (B1200466) (DMA), and trimethylated forms. nih.gov

Research has shown that the expression of an arsenic methyltransferase gene, such as arsM from the soil bacterium Rhodopseudomonas palustris, in a host organism like rice (Oryza sativa) can induce the methylation of inorganic arsenic. nih.gov In such transgenic rice, the presence of monomethylarsenate and dimethylarsenate has been detected in both the roots and shoots. nih.gov Furthermore, these transgenic plants have been observed to release volatile arsenicals, which are presumed to be trimethylarsine, at a rate significantly higher than their wild-type counterparts. nih.gov

Similarly, studies using the fruit fly, Drosophila melanogaster, have demonstrated that introducing the human arsenic (+3 oxidation state) methyltransferase gene (AS3MT) enables the flies to metabolize arsenite into mono- and dimethylated forms. This biotransformation has been linked to an increased tolerance to high concentrations of arsenic, potentially due to enhanced clearance of the methylated species.

The enzymatic pathway of arsenic methylation is complex and involves the sequential addition of methyl groups from a donor like S-adenosylmethionine (SAM). While the intermediates can include trivalent methylated arsenicals, which are highly toxic, the end product of this pathway in some organisms is the volatile and less toxic trimethylarsine. nih.gov

Table 2: Research Findings on Arsenic Biotransformation in Transgenic Organisms

OrganismTransgeneArsenic Species ProducedKey Observation
Rice (Oryza sativa)arsM from Rhodopseudomonas palustrisMonomethylarsenate (MMA), Dimethylarsenate (DMA), Volatile arsenicals10-fold increase in the emission of volatile arsenicals compared to wild-type. nih.gov
Fruit Fly (Drosophila melanogaster)Human AS3MTMono- and dimethylated arsenic derivativesIncreased longevity when exposed to high doses of arsenite.

This table summarizes key findings from studies on the biotransformation of arsenic in different transgenic models.

Current Challenges and Future Research Directions in Trimethylated Arsenic Compound Studies

Elucidation of Undefined Biochemical Pathways for Complex Organoarsenicals

The biological methylation of inorganic arsenic is a key transformation process, and while the general steps are understood, significant gaps remain, particularly concerning the formation and subsequent fate of complex organoarsenicals derived from trimethylated species.

The primary proposed mechanism for arsenic biomethylation is the Challenger pathway, which involves a series of alternating reduction and oxidative methylation steps. acs.orgacs.org In this process, inorganic arsenite (As(III)) is converted to monomethylarsonic acid (MMA(V)), then to dimethylarsinic acid (DMA(V)), and ultimately to trimethylarsine (B50810) oxide (TMAO). acs.org The final step can also produce volatile trimethylarsine (TMA), a gas with a characteristic garlic-like odor, which is then oxidized to TMAO. pnas.orgnih.gov This methylation is catalyzed by S-adenosylmethionine (SAM) methyltransferases, such as the widely distributed ArsM enzyme found in microorganisms. pnas.orgnih.govresearchgate.net

However, this linear pathway does not fully account for the diversity of complex organoarsenicals found in nature. A significant research challenge is to elucidate the pathways that lead from simpler trimethylated compounds to more complex molecules. For example, trimethylarsine (TMA(III)) is considered a key intermediate in the biosynthesis of arsenobetaine (B179536) and arsenosugars, which are prevalent in marine organisms. nih.govpnas.org The mechanisms by which TMA(III) is incorporated into these larger, more complex structures are not well defined. nih.govpnas.org

Furthermore, recent studies suggest that the methylation process may be more complex than a simple oxidative methylation. Evidence indicates that arsenic is methylated in its trivalent state and that glutathione (B108866) (GSH) plays a crucial role, forming arsenic-glutathione complexes that act as substrates for methyltransferase enzymes like human AS3MT (or Cyt19). nih.govnih.gov The metabolism of arsenite to methylated compounds may proceed via arsenite-GSH complexes rather than direct oxidative methylation of unbound arsenite. nih.gov Fully defining these substrate-enzyme interactions and intermediate complexes is a key area for future research.

Detailed Research Findings on Biochemical Pathways

Enzymatic Basis: The enzyme ArsM (As(III) S-adenosylmethyltransferase) has been shown to catalyze the transfer of methyl groups from S-adenosylmethionine (AdoMet) to arsenite, producing mono-, di-, and trimethylated species. pnas.org

Role of Glutathione (GSH): In vitro assays with purified ArsM demonstrate that GSH is required for the methylation of As(III) to DMA(V). pnas.org Similarly, studies with human recombinant arsenic methyltransferase (Cyt19) show that arsenic-GSH complexes are the actual substrates for methylation. nih.gov

Volatilization: The production of gaseous trimethylarsine (TMA(III)) by microorganisms expressing the arsM gene is considered a detoxification mechanism, as the volatile compound is expelled from the cell, preventing its accumulation. pnas.orgnih.govpnas.org

Precursor to Complex Organoarsenicals: TMA(III) is a proposed precursor for compounds like O-phosphotidyltrimethylarsonium lactic acid, found in marine algae, which can then degrade to form arsenobetaine, a major organoarsenical in marine animals. nih.govpnas.org

Comprehensive Understanding of Demethylation Mechanisms and their Environmental Significance

The environmental significance of demethylation lies in its potential to reverse the detoxification process. Methylation converts highly toxic inorganic arsenic into generally less toxic and, in the case of TMA, volatile forms. researchgate.net If these organoarsenicals are subsequently demethylated in the environment, they can be transformed back into the more toxic and less mobile inorganic forms, arsenite and arsenate. This creates a cycle of arsenic methylation and demethylation that influences the speciation, bioavailability, and toxicity of arsenic in soil, water, and sediments. researchgate.net

Microbial activity is central to this cycle. Just as some microorganisms methylate arsenic, others may possess the metabolic capability to demethylate organoarsenical compounds to utilize the organic carbon or as part of their own resistance mechanisms. The genes and enzymes responsible for the demethylation of trimethylated arsenic compounds in various environmental matrices are not well characterized. Understanding these mechanisms is crucial for several reasons:

Predicting Arsenic Fate: Models of arsenic transport and fate in the environment are incomplete without accounting for demethylation rates and pathways.

Risk Assessment: The potential for organoarsenicals to act as a long-term source of inorganic arsenic through demethylation needs to be factored into human and ecological risk assessments.

Bioremediation: Strategies using microbial methylation to remediate arsenic-contaminated sites must also consider the possibility of demethylation, which could counteract the desired outcome.

Future research must focus on identifying the microorganisms and the specific enzymatic pathways responsible for cleaving the methyl groups from compounds like TMAO and DMA(V). This includes studying the environmental factors (e.g., redox potential, pH, nutrient availability) that favor demethylation over methylation.

Refinement of Arsenic Carcinogenesis Mechanisms and Low-Dose Effects

Arsenic is a confirmed human carcinogen, but the precise mechanisms, especially for its methylated metabolites and at low environmental exposure levels, are still being refined. nih.govnih.gov The carcinogenesis of arsenic is complex because its metabolism produces various species (inorganic, MMA, DMA, TMAO) that have distinct roles in toxicity. nih.govnih.gov

While inorganic arsenic is a primary carcinogen, its methylated metabolites are not inert. Research on trimethylarsine oxide (TMAO) has shown that it can induce liver tumorigenicity in animal models. nih.gov The proposed mechanism involves the generation of oxidative stress, leading to oxidative DNA damage and enhanced cell proliferation. nih.gov This finding challenges the view of methylation as a purely detoxifying process and highlights the need to understand the carcinogenic potential of all major metabolites.

Several key mechanisms are implicated in arsenic-induced cancer, and their refinement is a major research goal:

Oxidative Stress: Arsenic exposure, including from its metabolites, generates reactive oxygen species (ROS) that can damage DNA, lipids, and proteins. nih.govnih.gov

DNA Repair Inhibition: Arsenic can interfere with multiple DNA repair pathways, leading to the accumulation of genetic damage and contributing to genomic instability. nih.gov

Epigenetic Alterations: Arsenic is known to be a potent epigenetic modulator. It can alter DNA methylation patterns and modify histones, which regulate gene expression. nih.gov For instance, chronic arsenite exposure has been shown to decrease global levels of histone H3K4 trimethylation (H3K4me3) and H3K9 dimethylation (H3K9me2), changes that are associated with altered gene expression and cell transformation. nih.gov

A significant challenge is understanding the effects of chronic, low-dose exposure, which is the most common scenario for human populations. Comprehensive transcriptomic analyses of cells exposed to low, physiologically relevant concentrations of arsenic over long periods have shown significant alterations in pathways related to cell proliferation, survival (such as MAPK and PI3K/AKT), and the induction of a cancer stem cell phenotype. mdpi.comnih.gov Refining these mechanisms will provide a better basis for assessing the risk associated with low-level environmental arsenic exposure.

Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity in Complex Matrices

The accurate assessment of trimethylated arsenic compounds in environmental and biological samples is an analytical challenge due to the sheer diversity of arsenic species, the complexity of the sample matrices (e.g., soil, water, food, tissue), and the potential for the arsenic species to change or interconvert during sample collection, storage, and analysis. nih.govnih.govnist.gov

The development of robust analytical techniques is paramount for toxicology, environmental monitoring, and food safety. nih.govnih.gov The gold standard for arsenic speciation is currently hyphenated techniques, most notably Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS) . nih.govnih.gov This method offers high sensitivity and can separate various water-soluble arsenic species, with detection limits often below 1.0 µg/L. nih.gov For volatile compounds like trimethylarsine, Gas Chromatography-Mass Spectrometry (GC-MS) is an effective technique that can perform analysis in minutes without extensive sample pretreatment. nih.govresearchgate.net

Despite these powerful tools, there is a continuous need for novel analytical methods with enhanced sensitivity and specificity. researchgate.net Key areas for development include:

Analysis in Complex Matrices: Extracting arsenicals, especially from oily seafood or high-organic-content soils, can be inefficient and lead to low recoveries. nih.gov New extraction methods are needed to handle these complex matrices without altering the arsenic species.

Detection of Unknown Metabolites: While standard methods can quantify known arsenicals, identifying new or unexpected metabolites requires more advanced approaches, such as combining LC-ICP-MS with other mass spectrometry techniques (e.g., LC-MS) to gain molecular weight information. nih.gov

Portability and Cost-Effectiveness: While LC-ICP-MS is the gold standard, it is laboratory-based and expensive. There is a growing demand for rapid, portable, and cost-effective methods like electrochemical sensors, microfluidic devices, and colorimetric assays for on-site screening and monitoring of arsenic in environmental samples. nih.govresearchgate.net

Table 1: Comparison of Key Analytical Techniques for Arsenic Speciation

Technique Principle Common Analytes Advantages Challenges
LC-ICP-MS Separates arsenic species by liquid chromatography, followed by elemental detection using mass spectrometry. nih.gov Water-soluble species (Arsenite, Arsenate, MMA, DMA, TMAO, Arsenobetaine, Arsenosugars). nih.gov High sensitivity and accuracy; considered the "gold standard" for speciation. nih.gov Expensive; lab-based; requires skilled operators; potential for species interconversion. nih.gov
GC-MS Separates volatile arsenic species by gas chromatography, followed by detection using mass spectrometry. researchgate.net Volatile species (Arsine, Methylated arsines including Trimethylarsine). researchgate.net Rapid analysis for volatile compounds; minimizes sample pretreatment for gas samples. researchgate.net Limited to volatile or derivatized species; less common for non-volatile organoarsenicals. nih.gov
Emerging Techniques Various principles including electrochemical reactions, colorimetric changes, or adsorption. nih.govresearchgate.net Primarily targeted at inorganic arsenite and arsenate. nih.gov Portable, rapid, and cost-effective for field screening. nih.gov Generally lower sensitivity and specificity than lab methods; often limited to a few species. nih.gov

Integrated Omics Approaches (e.g., Transcriptomics) for Understanding Biological Responses and Tolerance

To move beyond single-pathway analysis and gain a holistic view of how organisms respond to trimethylated and other arsenic compounds, researchers are increasingly turning to integrated "omics" approaches. nih.govresearchgate.net These technologies—including genomics, transcriptomics, proteomics, and metabolomics—provide a comprehensive snapshot of the molecular changes occurring within a cell or organism upon exposure to arsenic. mdpi.comnih.govresearchgate.net The integrated study of these responses has been termed "Arsenomics." nih.govresearchgate.net

Transcriptomics , the study of the complete set of RNA transcripts, has been particularly powerful in revealing the genetic and signaling pathways affected by arsenic. mdpi.com Studies on human cells exposed to arsenic have identified large-scale changes in gene expression. mdpi.commdpi.com For example, comprehensive transcriptomic analyses have revealed that arsenic exposure significantly alters the expression of genes involved in:

Cell Proliferation and Survival: Pathways such as MAPK, PI3K/AKT, and Hippo signaling are frequently dysregulated. mdpi.comnih.gov

Metabolism: Purine (B94841) and lipid metabolism are among the most significantly affected metabolic pathways. mdpi.com

Cellular Structure and Adhesion: Arsenic can perturb the expression of genes related to the extracellular matrix (ECM) and cell adhesion molecules, which is relevant to tissue damage and fibrosis. mdpi.com

DNA Damage and Repair: Genome-wide expression data from arsenic-related cancers show that genes involved in DNA replication and damage repair are impaired. nih.gov

By integrating transcriptomics with metabolomics (the study of metabolites) and proteomics (the study of proteins), researchers can connect changes in gene expression to functional outcomes at the protein and metabolite levels. mdpi.com This integrated approach is essential for building comprehensive models of arsenic toxicity and tolerance, identifying novel biomarkers of exposure, and understanding the intricate networks that govern an organism's response to arsenic stress. nih.gov

Table 2: Key Findings from Omics Studies on Arsenic Exposure

Omics Field Key Findings Biological Implication Reference(s)
Transcriptomics Deregulation of 1,500-2,000+ genes in chronically exposed bladder cells. mdpi.comnih.gov Widespread disruption of normal cellular function. mdpi.comnih.gov
Alteration of MAPK, PI3K/AKT, and Hippo signaling pathways. mdpi.comnih.gov Promotion of uncontrolled cell growth and survival, key features of cancer. mdpi.comnih.gov
Impairment of DNA replication and damage repair pathways. nih.gov Increased genomic instability and mutation rates. nih.gov
Metabolomics Significant alteration of over 600 metabolites in exposed renal cells. mdpi.com Broad disruption of cellular metabolism. mdpi.com
Perturbation of purine and lipid metabolism pathways. mdpi.com Interference with energy production, signaling, and membrane structure. mdpi.com
Integrated Omics Joint analysis reveals that perturbed lipid and purine metabolism are key mechanisms of arsenic-induced kidney toxicity. mdpi.com Provides a more complete and validated model of toxicity. mdpi.com

Exploration of Synergistic Effects with Other Environmental Contaminants

In the real world, organisms are rarely exposed to a single chemical in isolation. Instead, they encounter a complex mixture of environmental contaminants. A significant and challenging frontier in arsenic research is the exploration of synergistic or antagonistic effects that occur when trimethylated arsenic compounds are present alongside other pollutants, such as heavy metals (e.g., cadmium, lead), pesticides, or industrial chemicals.

The biological effect of a chemical mixture can be significantly different from the sum of the effects of its individual components. Two contaminants could have a synergistic effect , where their combined toxicity is greater than the sum of their individual toxicities. Conversely, they could have an antagonistic effect , where one chemical reduces the toxicity of the other.

Understanding these interactions is vital for accurate environmental risk assessment. For example:

Shared Detoxification Pathways: Other contaminants might compete for the same detoxification enzymes or cofactors (like glutathione) that are involved in arsenic methylation and clearance. This could lead to an accumulation of more toxic arsenic species in the body.

Enhanced Oxidative Stress: Many environmental contaminants, like arsenic, induce oxidative stress. Co-exposure could lead to a synergistic increase in reactive oxygen species, overwhelming the cell's antioxidant defenses and leading to greater cellular damage.

Combined Effects on Gene Expression: Two different chemicals might affect different parts of the same critical signaling pathway. Their combined effect could be a much more potent disruption of that pathway than either could achieve alone.

Currently, there is limited specific data on the synergistic effects of trimethylated arsenic compounds with other contaminants. Future research in this area is critical and should involve controlled laboratory studies using cell cultures and animal models, as well as epidemiological studies that can analyze co-exposures in human populations. This exploration is essential for developing environmental regulations and health guidelines that are protective in the context of real-world, multi-contaminant exposures.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Trimethyl Arsenate in environmental or biological samples, and how can cross-contamination be minimized?

  • Methodological Answer : Use high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) for speciation analysis. To avoid contamination, employ certified reference materials (e.g., arsenate standards in methanol or cyclohexane matrices) and perform spike-recovery tests . For biological samples, microwave-assisted acid digestion with nitric acid ensures complete arsenic release, followed by anion-exchange chromatography to separate this compound from inorganic arsenate .

Q. How can researchers synthesize and characterize this compound with high purity for controlled laboratory studies?

  • Methodological Answer : Synthesize this compound via methylation reactions using arsenic trioxide and methylating agents (e.g., methyl iodide) under inert atmospheres (e.g., nitrogen) to prevent oxidation. Characterize the product using nuclear magnetic resonance (NMR) for structural confirmation and ICP-MS for purity validation. Store the compound in amber glass vials under nitrogen at –20°C to limit degradation .

Advanced Research Questions

Q. How should experimental designs account for arsenic species interconversion when studying this compound’s toxicity in plant models?

  • Methodological Answer : Use hydroponic systems with real-time monitoring of arsenic speciation in growth media to track interconversion between this compound, arsenite, and arsenate. Include mutant plant lines (e.g., Arabidopsis thaliana lacking arsenate reductase ACR2 or arsenite efflux transporters) to isolate metabolic pathways. Pair with X-ray absorption near-edge structure (XANES) spectroscopy to validate in planta speciation .

Q. What strategies resolve contradictions in arsenic mobilization data when this compound interacts with iron-sulfur minerals in soil systems?

  • Methodological Answer : Conduct sequential extraction experiments to differentiate between adsorbed, precipitated, and organo-complexed arsenic phases. Use isotopic labeling (e.g., 73^{73}As) to trace mobilization pathways. Combine synchrotron-based techniques (e.g., micro-X-ray fluorescence) with geochemical modeling to account for redox fluctuations and microbial activity .

Q. How can researchers optimize protocols for detecting this compound-protein adducts in mammalian cell lines to study metabolic incorporation?

  • Methodological Answer : Apply size-exclusion chromatography paired with electrospray ionization tandem mass spectrometry (SEC-ESI-MS/MS) to isolate protein-adduct complexes. Use arsenic-specific antibodies for Western blot validation. Include controls with competitive inhibitors (e.g., phosphate analogs) to confirm binding specificity. Replicate findings across multiple cell lines to assess universality .

Data Management & Validation

Q. What quality-control measures are critical when curating this compound datasets for public repositories?

  • Methodological Answer : Ensure metadata includes synthesis protocols, storage conditions, and instrumental parameters (e.g., HPLC column type, detection limits). Validate datasets through inter-laboratory comparisons and adherence to FAIR principles (Findable, Accessible, Interoperable, Reusable). Use tools like Google Dataset Search to identify complementary datasets for cross-referencing .

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s environmental persistence?

  • Methodological Answer : Perform sensitivity analyses on computational models (e.g., QSAR, density functional theory) to identify parameters with high uncertainty. Validate predictions using microcosm experiments simulating real-world conditions (e.g., pH, organic matter content). Publish negative results to improve model accuracy and avoid publication bias .

Ethical & Reproducibility Considerations

Q. What steps ensure ethical compliance and reproducibility in studies involving this compound’s carcinogenic potential?

  • Methodological Answer : Follow OECD guidelines for acute and chronic toxicity testing, including rigorous negative controls (e.g., arsenic-free media) and blinded sample analysis. Archive raw data (e.g., chromatograms, spectral outputs) in open-access platforms with digital object identifiers (DOIs). Disclose funding sources and potential conflicts of interest in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.